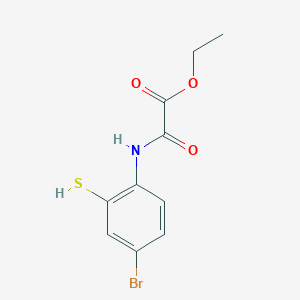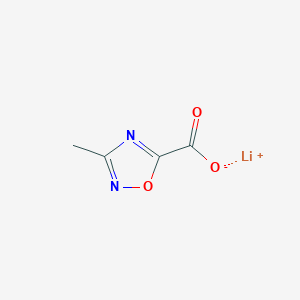![molecular formula C20H22N2O3 B8036585 ethyl 2-(6-(2,2-dimethyl-4-methylene-2H-benzo[e][1,3]oxazin-3(4H)-yl)pyridin-3-yl)acetate](/img/structure/B8036585.png)
ethyl 2-(6-(2,2-dimethyl-4-methylene-2H-benzo[e][1,3]oxazin-3(4H)-yl)pyridin-3-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(6-(2,2-dimethyl-4-methylene-2H-benzo[e][1,3]oxazin-3(4H)-yl)pyridin-3-yl)acetate is a complex organic compound characterized by a multi-ring structure and diverse functional groups. This compound belongs to a category of molecules that display significant potential in both synthetic and medicinal chemistry. It incorporates features from heterocyclic chemistry (notably oxazine and pyridine rings) combined with functionalized ester groups, making it versatile for various chemical transformations and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Preparation of ethyl 2-(6-(2,2-dimethyl-4-methylene-2H-benzo[e][1,3]oxazin-3(4H)-yl)pyridin-3-yl)acetate generally involves multi-step synthetic routes due to its structural complexity
The formation of the benzo[e][1,3]oxazine can be achieved through a condensation reaction involving 2-aminophenol and an aldehyde under acidic or basic conditions, forming a dihydro-1,3-oxazine intermediate. This is followed by cyclization and oxidation steps. The pyridine ring is introduced via coupling reactions, such as Suzuki or Heck coupling, which might involve the use of palladium catalysts under inert atmosphere conditions.
Industrial Production Methods
Industrial production would likely follow similar synthetic routes but optimized for scale, cost-efficiency, and yield. This might involve continuous flow reactors to enhance reaction rates and reduce waste, along with the use of automated control systems to precisely manage reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation at various positions due to the presence of multiple reactive sites, potentially yielding quinones or other oxidized derivatives.
Reduction: : The nitro groups, if present, can be reduced to amines under catalytic hydrogenation conditions.
Common Reagents and Conditions
Oxidation: : KMnO₄, H₂CrO₄, or PCC can be used.
Reduction: : Pd/C with H₂ gas or LiAlH₄.
Substitution: : Halogenating agents, nitrating agents, or alkylating agents under controlled temperature and solvent conditions.
Major Products
The products largely depend on the substituents introduced and the position of reaction. Common major products include variously substituted esters, amines, and ketones.
Scientific Research Applications
Chemistry
In synthetic chemistry, it serves as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for multiple derivatizations and functionalization reactions.
Biology
Ethyl 2-(6-(2,2-dimethyl-4-methylene-2H-benzo[e][1,3]oxazin-3(4H)-yl)pyridin-3-yl)acetate can act as a precursor to biologically active molecules. The oxazine and pyridine moieties are commonly found in pharmacologically active compounds.
Medicine
Research into its derivatives has shown potential for antimicrobial, anti-inflammatory, and anticancer activities. The compound's structure facilitates interaction with various biological targets, making it a lead candidate for drug discovery.
Industry
In the industrial field, it may be used in the development of specialty chemicals and advanced materials due to its robust chemical properties and reactivity.
Mechanism of Action
The compound exerts its effects through interactions at the molecular level. It might target enzymes, receptors, or nucleic acids, depending on its structural modifications. The pyridine ring can coordinate with metal ions, influencing enzymatic activity, while the oxazine ring can undergo ring-opening reactions, releasing active intermediates. These actions can disrupt cellular processes, leading to biological activity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(6-(4-methyl-2H-benzo[e][1,3]oxazin-3(4H)-yl)pyridin-3-yl)acetate: : Similar structure but with a methyl group instead of the dimethyl and methylene substitutions.
Methyl 2-(6-(2,2-dimethyl-4-methylene-2H-benzo[e][1,3]oxazin-3(4H)-yl)pyridin-3-yl)acetate: : The ester group is a methyl ester instead of an ethyl ester.
Propyl 2-(6-(2,2-dimethyl-4-methylene-2H-benzo[e][1,3]oxazin-3(4H)-yl)pyridin-3-yl)acetate: : Similar structure but with a propyl ester group.
Uniqueness
This compound's unique combination of functional groups provides it with distinct reactivity patterns and potential applications, distinguishing it from its analogs. Its structural uniqueness lies in the strategic placement of methyl and methylene groups, influencing both its chemical and biological behavior.
This detailed article should give you a comprehensive overview of the compound and its multifaceted roles and reactions
Properties
IUPAC Name |
ethyl 2-[6-(2,2-dimethyl-4-methylidene-1,3-benzoxazin-3-yl)pyridin-3-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-5-24-19(23)12-15-10-11-18(21-13-15)22-14(2)16-8-6-7-9-17(16)25-20(22,3)4/h6-11,13H,2,5,12H2,1,3-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVKXIEHWRJCKLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CN=C(C=C1)N2C(=C)C3=CC=CC=C3OC2(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(3Z)-4-amino-5-fluoro-3-[5-(4-methylpiperazin-1-yl)-1,3-dihydrobenzimidazol-2-ylidene]quinolin-2-one](/img/structure/B8036507.png)
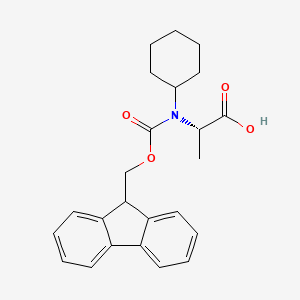
![3-[(5E)-5-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]hydrazinylidene]-6-oxocyclohexa-1,3-dien-1-yl]benzoic acid](/img/structure/B8036515.png)
![[(7S,9Z,11S,12R,13S,14R,15R,16R,17S,18S,19Z,21Z)-2,15,17,27,29-pentahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaen-13-yl] acetate](/img/structure/B8036520.png)
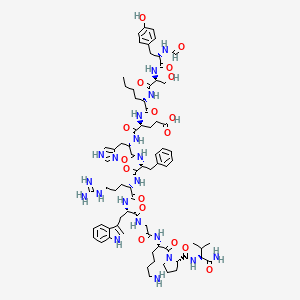
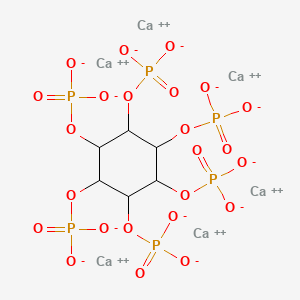
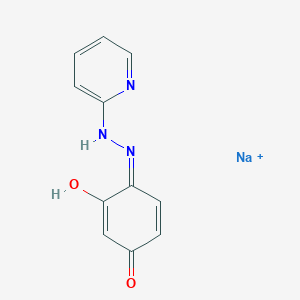
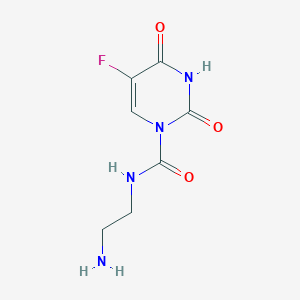
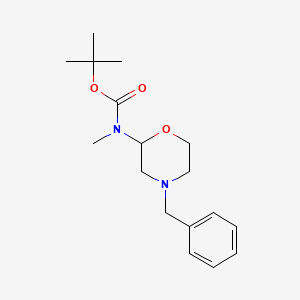
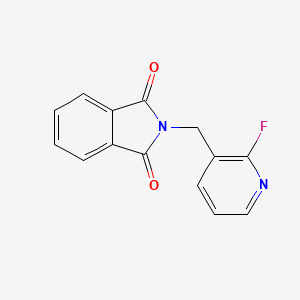
![1,5-Diethyl (2S)-2-[2-(1H-indol-3-YL)acetamido]pentanedioate](/img/structure/B8036576.png)
![(3AR,6AS)-Tert-butyl 1,3-dioxohexahydropyrrolo[3,4-C]pyrrole-2(1H)-carboxylate](/img/structure/B8036577.png)
